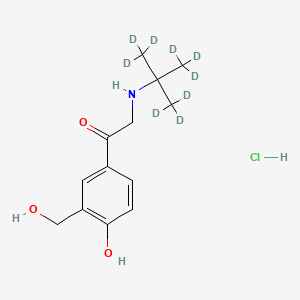

Salbutamon-d9 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H20ClNO3 |

|---|---|

Molecular Weight |

282.81 g/mol |

IUPAC Name |

2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride |

InChI |

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H/i1D3,2D3,3D3; |

InChI Key |

OFWSQQUAGFEQOV-KYRNGWDOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C=C1)O)CO.Cl |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Salbutamol-d9 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Salbutamol-d9 Hydrochloride, an isotopically labeled version of the well-known β2-adrenergic receptor agonist, Salbutamol. The introduction of nine deuterium (B1214612) atoms into the tert-butyl group of Salbutamol creates a stable, heavier variant of the molecule, making it an invaluable internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis by mass spectrometry. This document outlines the synthetic pathways, detailed experimental protocols, and relevant data.

Overview of the Synthetic Strategy

The synthesis of Salbutamol-d9 Hydrochloride hinges on the preparation of the key deuterated intermediate, tert-butylamine-d9, which is then incorporated into the Salbutamol scaffold. The overall synthetic approach can be broken down into two main stages:

-

Stage 1: Synthesis of tert-Butylamine-d9: This involves the construction of the fully deuterated tert-butyl group and its subsequent conversion to the amine.

-

Stage 2: Synthesis of Salbutamol-d9 and Conversion to the Hydrochloride Salt: This stage utilizes a known route for Salbutamol synthesis, with the crucial modification of using the deuterated tert-butylamine. The final step involves the formation of the hydrochloride salt to enhance stability and solubility.

A general workflow for the synthesis is depicted below.

Experimental Protocols

Stage 1: Synthesis of tert-Butylamine-d9

This stage focuses on the preparation of the key deuterated starting material.

2.1.1. Synthesis of Methyl-d3 Iodide

-

Reaction: Methanol-d4 is converted to Methyl-d3 iodide using iodine and red phosphorus.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add red phosphorus (1.2 molar equivalents) and iodine (1.1 molar equivalents).

-

Slowly add Methanol-d4 (1.0 molar equivalent) dropwise to the mixture.

-

After the addition is complete, gently heat the mixture to initiate the reaction.

-

Distill the resulting Methyl-d3 iodide directly from the reaction mixture.

-

2.1.2. Synthesis of tert-Butanol-d9

-

Reaction: A Grignard reaction between Methyl-d3 iodide and Acetone-d6.

-

Procedure:

-

Prepare a Grignard reagent by reacting Methyl-d3 iodide (3.0 molar equivalents) with magnesium turnings (3.0 molar equivalents) in anhydrous diethyl ether.

-

Cool the Grignard solution in an ice bath and slowly add Acetone-d6 (1.0 molar equivalent) dissolved in anhydrous diethyl ether.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ethereal layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude tert-Butanol-d9. Purify by distillation.

-

2.1.3. Synthesis of tert-Butylamine-d9

-

Reaction: Ritter reaction of tert-Butanol-d9 with urea followed by hydrolysis.

-

Procedure:

-

To a flask containing concentrated sulfuric acid (2.0 molar equivalents), slowly add urea (1.0 molar equivalent) while maintaining the temperature below 25°C.

-

To this mixture, add tert-Butanol-d9 (1.0 molar equivalent) dropwise, keeping the temperature below 25°C.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide (B78521) solution.

-

The intermediate, tert-butylurea-d9, precipitates and is collected by filtration.

-

Hydrolyze the tert-butylurea-d9 by refluxing with an aqueous solution of sodium hydroxide.

-

Distill the resulting tert-Butylamine-d9 from the reaction mixture.

-

Stage 2: Synthesis of Salbutamol-d9 Hydrochloride

This stage involves the coupling of tert-butylamine-d9 with a suitable Salbutamol precursor. A common route starts from 4-(benzyloxy)-3-(hydroxymethyl)acetophenone.

2.2.1. Synthesis of 2-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one

-

Procedure:

-

Dissolve 4-(benzyloxy)-3-(hydroxymethyl)acetophenone (1.0 molar equivalent) in a suitable solvent such as chloroform (B151607) or acetic acid.

-

Add bromine (1.0 molar equivalent) dropwise while protecting the reaction from light.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure. The crude product is often used in the next step without further purification.

-

2.2.2. Synthesis of 1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-2-((tert-butyl-d9)amino)ethan-1-one

-

Procedure:

-

Dissolve the crude 2-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one (1.0 molar equivalent) in a suitable solvent like acetonitrile (B52724) or THF.

-

Add tert-Butylamine-d9 (2.5 molar equivalents) and a non-nucleophilic base such as triethylamine (B128534) (1.2 molar equivalents).

-

Stir the mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the triethylamine hydrobromide salt.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

-

2.2.3. Synthesis of Salbutamol-d9

-

Reaction: Reduction of the ketone and deprotection of the benzyl (B1604629) group.

-

Procedure:

-

Dissolve the product from the previous step (1.0 molar equivalent) in a suitable solvent like methanol (B129727) or ethanol.

-

Add a reducing agent such as sodium borohydride (B1222165) (1.5 molar equivalents) portion-wise at 0°C.

-

Stir the reaction at room temperature for 2-4 hours.

-

For debenzylation, subject the resulting intermediate to catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

After the reaction is complete, filter the catalyst and concentrate the solvent to obtain crude Salbutamol-d9.

-

2.2.4. Formation of Salbutamol-d9 Hydrochloride

-

Procedure:

-

Dissolve the crude Salbutamol-d9 in a minimal amount of a suitable solvent like isopropanol (B130326) or ethanol.

-

Slowly add a solution of hydrochloric acid in the same solvent until the pH is acidic.

-

The Salbutamol-d9 Hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Salbutamol-d9 Hydrochloride. Please note that yields are representative and may vary based on experimental conditions and scale.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| Stage 1: tert-Butylamine-d9 Synthesis | ||||

| 1.1 | Methanol-d4 | I2, Red P | Methyl-d3 iodide | >90 |

| 1.2 | Methyl-d3 iodide, Acetone-d6 | Mg, diethyl ether | tert-Butanol-d9 | 75-85 |

| 1.3 | tert-Butanol-d9 | H2SO4, Urea; then NaOH | tert-Butylamine-d9 | 60-70 |

| Stage 2: Salbutamol-d9 Hydrochloride Synthesis | ||||

| 2.1 | 4-(benzyloxy)-3-(hydroxymethyl)acetophenone | Br2, CHCl3 | 2-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one | ~95 (crude) |

| 2.2 | 2-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one | tert-Butylamine-d9, Et3N, MeCN | 1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-2-((tert-butyl-d9)amino)ethan-1-one | 65-75 |

| 2.3 | 1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-2-((tert-butyl-d9)amino)ethan-1-one | NaBH4, MeOH; then H2, Pd/C | Salbutamol-d9 | 80-90 |

| 2.4 | Salbutamol-d9 | HCl in isopropanol | Salbutamol-d9 Hydrochloride | >95 |

Physicochemical Properties of Salbutamol-d9 Hydrochloride

| Property | Value |

| Molecular Formula | C₁₃H₁₂D₉NO₃·HCl |

| Molecular Weight | 284.82 g/mol |

| Isotopic Purity | ≥98% |

| Chemical Purity | ≥98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

Mandatory Visualizations

The following diagrams illustrate the key synthetic transformations.

Conclusion

The synthesis of Salbutamol-d9 Hydrochloride is a multi-step process that can be achieved with good overall yields. The key to the synthesis is the successful preparation of the deuterated intermediate, tert-butylamine-d9. The subsequent coupling and transformation reactions follow established procedures for the synthesis of Salbutamol. The availability of this isotopically labeled standard is crucial for the accurate quantification of Salbutamol in biological matrices, supporting drug development and clinical research. This guide provides a solid foundation for researchers and scientists working on the synthesis and application of deuterated pharmaceutical standards.

A Technical Guide to the Physicochemical Properties of Deuterated Salbutamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637) (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic action is mediated by the relaxation of airway smooth muscle.[3][4] The molecule is metabolized in the body, primarily by sulfotransferase enzymes like SULT1A3.[5]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a strategy employed in drug development to alter a molecule's pharmacokinetic profile. This is achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes that involve C-H bond cleavage. This can lead to a longer drug half-life, more consistent therapeutic exposure, and potentially a reduced side-effect profile. While the primary impact of deuteration is on pharmacokinetics, a comprehensive physicochemical characterization is essential to ensure that other critical properties of the drug substance are not adversely affected.

This technical guide provides an overview of the core physicochemical properties of salbutamol, outlines the standard experimental protocols for their measurement, and discusses the anticipated effects of deuteration. It also details the well-established signaling pathway of salbutamol. While specific quantitative data for deuterated salbutamol is not extensively available in public literature, this document serves as a comprehensive resource for the characterization and understanding of such molecules.

Physicochemical Properties of Salbutamol

A baseline understanding of the physicochemical properties of non-deuterated salbutamol is crucial for comparative analysis. These properties govern the drug's solubility, absorption, distribution, and formulation characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₁NO₃ | [6][7] |

| Molecular Weight | 239.31 g/mol | [7] |

| Melting Point | 157-158 °C (with decomposition) | [7] |

| pKa | Phenolic group: ~9.3Amine group: ~10.3 | [8][9] |

| logP (Octanol/Water) | 0.3 - 0.44 | [2][9] |

| Water Solubility | Sparingly soluble in water (~2.15 g/L) | [6][7][9] |

| Appearance | White or almost white crystalline powder | [7] |

Anticipated Effects of Deuteration on Physicochemical Properties

The substitution of protium (B1232500) (¹H) with deuterium (²H) results in a stronger covalent bond (e.g., C-D vs. C-H). While this has a significant impact on the kinetics of metabolic reactions (the KIE), its effect on equilibrium-dependent physicochemical properties is generally subtle.

-

pKa: The acid dissociation constant is dependent on bond polarity and solvent interactions. The electronic effects of deuterium are very similar to protium, so significant shifts in pKa are not expected. However, minor changes can occur and must be experimentally verified.

-

logP: The partition coefficient is a measure of lipophilicity. As deuteration does not substantially alter the overall polarity or hydrogen bonding capacity of the molecule, large changes in logP are unlikely.

-

Solubility: Solubility is influenced by factors like crystal lattice energy and solvation. While deuteration can sometimes lead to different crystal packing (polymorphism), dramatic changes in aqueous solubility are not typically anticipated but should be confirmed.

-

Melting Point: Changes in crystal packing due to deuteration could potentially lead to different melting points.

The primary rationale for developing deuterated salbutamol is to improve its metabolic stability, thereby enhancing its pharmacokinetic profile.[]

Experimental Protocols for Physicochemical Characterization

Detailed and accurate measurement of physicochemical properties is a cornerstone of drug development. The following are standard methodologies for characterizing a new chemical entity like deuterated salbutamol.

Determination of pKa (Acid Dissociation Constant)

The pKa values of the ionizable phenolic and amine groups in salbutamol are critical for predicting its charge state at physiological pH, which influences solubility and membrane permeability.[11]

-

Methodology: Potentiometric (pH-metric) Titration

-

Principle: A solution of the compound is titrated with a strong acid or base. The pKa is determined by monitoring the pH as a function of the volume of titrant added. The pKa corresponds to the pH at which the compound is 50% ionized.[12]

-

Sample Preparation: A precise amount of deuterated salbutamol (e.g., 2-5 mg) is dissolved in a suitable solvent system, often water or a water-cosolvent mixture (like methanol) to ensure solubility.[11]

-

Instrumentation: An automated titrator, such as the SiriusT3, is commonly used.[11][13] The system consists of a high-precision burette, a pH electrode, and a temperature-controlled titration vessel.

-

Procedure: The sample solution is titrated with standardized HCl and KOH. The instrument records the pH after each addition of titrant, generating a titration curve.

-

Data Analysis: Sophisticated software analyzes the titration curve to calculate the pKa values by refining the data against a theoretical model of the ionization process.

-

Determination of logP (Partition Coefficient)

LogP is a measure of a drug's lipophilicity and is essential for predicting its absorption and ability to cross biological membranes.[14]

-

Methodology: Shake-Flask Method or Potentiometric Titration

-

Principle (Potentiometric Method): This method leverages the fact that the apparent pKa of a molecule shifts when an immiscible organic solvent (typically octanol) is present. The magnitude of this shift is used to calculate the partition coefficient of both the neutral and ionized species.[12]

-

Sample Preparation: The compound is first titrated in an aqueous phase to determine its pKa.

-

Instrumentation: An automated analyzer like the SiriusT3 is used.

-

Procedure: A known volume of octanol (B41247) is added to the aqueous solution. The mixture is then titrated again. The instrument's software monitors the pH shifts between the aqueous-only and the two-phase titrations.

-

Data Analysis: The logP is calculated from the pKa shift. This method is highly efficient as it can determine both pKa and logP in a single set of experiments.

-

Measurement of Aqueous Solubility

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

-

Methodology: Thermodynamic Solubility (Shake-Flask Method)

-

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline at various pH values) over a set period until the solution is saturated.

-

Procedure:

-

An excess of deuterated salbutamol powder is added to vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

The vials are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, the samples are filtered to remove undissolved solid.

-

-

Quantification: The concentration of the dissolved drug in the filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used for accurate quantification.

-

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can influence its stability, manufacturability, and dissolution. Techniques used to investigate these properties include:

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point, and identify polymorphic transitions or the presence of amorphous content.[15][16]

-

Powder X-Ray Diffraction (PXRD): Provides information on the crystalline structure of the material, allowing for the identification of different polymorphic forms.[15]

-

Scanning Electron Microscopy (SEM): Visualizes the particle morphology, size, and surface characteristics.[15]

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow for Deuterated Drug Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a deuterated pharmaceutical compound like salbutamol.

Salbutamol Signaling Pathway: β2-Adrenergic Receptor Activation

Salbutamol exerts its bronchodilatory effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates an intracellular signaling cascade that leads to smooth muscle relaxation.[1][3][17]

-

Receptor Binding: Salbutamol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.[4][18]

-

G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs). The Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits.[19][20]

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.[3][20]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.[1][21][22]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[17][19][21]

-

Downstream Effects: PKA phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the smooth muscle and bronchodilation.[3][4]

Conclusion

The development of deuterated salbutamol represents a targeted approach to optimize the drug's metabolic profile, potentially offering clinical advantages. While the primary modification is pharmacokinetic, a thorough investigation of its physicochemical properties is a non-negotiable step in its development pathway. The experimental protocols and theoretical considerations outlined in this guide provide a framework for the comprehensive characterization of deuterated salbutamol and similar molecules. By combining baseline data from the parent compound with rigorous experimental analysis of the new entity, researchers can build a complete data package to support its progression through the drug development pipeline.

References

- 1. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. preprints.org [preprints.org]

- 6. Salbutamol CAS#: 18559-94-9 [m.chemicalbook.com]

- 7. properties [ch.ic.ac.uk]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Showing Compound Salbutamol (FDB022752) - FooDB [foodb.ca]

- 11. thesolubilitycompany.com [thesolubilitycompany.com]

- 12. Entry-level pKa and LogP measurement [pharmaceuticalonline.com]

- 13. Measuring pKas, logP and Solubility by Automated titration | PPT [slideshare.net]

- 14. alfachemic.com [alfachemic.com]

- 15. Process-induced crystallinity changes in albuterol sulfate and its effect on powder physical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Salbutamol-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of Salbutamol-d9 as an internal standard in quantitative mass spectrometry. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data from validation studies to illustrate its role in enhancing the accuracy, precision, and robustness of bioanalytical methods.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of Salbutamol-d9 as an internal standard is a practical application of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for highly accurate and precise quantification. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, Salbutamol-d9, to the sample before any sample preparation steps.[1][2]

Salbutamol-d9 is chemically identical to the analyte of interest, Salbutamol (B1663637), but has a different mass due to the replacement of nine hydrogen atoms with deuterium (B1214612) atoms.[3][4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard based on their mass-to-charge ratios (m/z).[5]

Because Salbutamol-d9 is chemically identical to Salbutamol, it experiences the same extraction recovery, ionization response, and potential for ion suppression or enhancement during the analysis.[6][7] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, any variations introduced during sample preparation or analysis can be effectively normalized, leading to highly reliable and accurate quantification.[7][8]

Mechanism of Action of Salbutamol-d9 as an Internal Standard

The core function of Salbutamol-d9 as an internal standard is to serve as a reliable comparator for the quantification of Salbutamol. Its near-identical physicochemical properties to the unlabeled Salbutamol ensure that it behaves in the same manner throughout the entire analytical process, from extraction to detection.[6][7]

This co-eluting, isotopically distinct analog compensates for:

-

Variability in Sample Preparation: Losses of analyte during extraction, evaporation, or reconstitution steps will be mirrored by proportional losses of the internal standard.

-

Matrix Effects: Ion suppression or enhancement caused by other components in the sample matrix will affect both the analyte and the internal standard to the same degree.[7]

-

Instrumental Variability: Fluctuations in injection volume or detector response will be corrected for by the constant ratio of the analyte to the internal standard.

By adding a known concentration of Salbutamol-d9 to the unknown sample, a ratio of the instrument's response to the analyte and the internal standard can be used to calculate the unknown concentration of Salbutamol with high precision and accuracy.

Quantitative Data from Method Validation Studies

The use of a deuterated internal standard like Salbutamol-d9 significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics from published bioanalytical method validation studies for the quantification of Salbutamol using a deuterated internal standard.

| Parameter | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Linearity | Porcine Urine | 0.1 - 10 | > 0.99 | 0.3 | [8] |

| Linearity | Human Urine | 200 - 2000 | 0.9874 | 20 | [5] |

| Linearity | Human Plasma | 0.100 - 10.0 | > 0.99 | 0.100 | [9] |

| Linearity | Bovine and Swine Muscle | 0.05 - 7.5 µg/kg | > 0.99 | 5 µg/kg | [3] |

| Parameter | Matrix | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Reference |

| Precision | Porcine Urine | QC samples | < 5.04 | < 5.04 | [8] |

| Precision | Human Urine | 200 | 14.1 | - | [5] |

| Precision | Human Urine | 500 | 7.1 | - | [5] |

| Precision | Human Urine | 1000 | 4.8 | - | [5] |

| Precision | Human Plasma | QC samples | < 15 | < 15 | [9] |

| Parameter | Matrix | Concentration (ng/mL) | Recovery (%) | Reference |

| Accuracy (Recovery) | Porcine Urine | QC samples | 83.82 - 102.33 | [8] |

| Accuracy (Recovery) | Human Plasma | QC samples | Within ±15% of nominal | [9] |

| Accuracy (Recovery) | Bovine and Swine Muscle | 0.05 - 7.5 µg/kg | ~95 | [3] |

Experimental Protocols

The following are detailed methodologies for sample preparation and LC-MS/MS analysis incorporating Salbutamol-d9 as an internal standard.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[9]

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a Salbutamol-d3 working solution (concentration will depend on the expected analyte concentration range).

-

Vortex for 30 seconds to ensure thorough mixing.

-

Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[8]

-

To 1 mL of porcine urine, add the internal standard, Salbutamol-tert-butyl-d9.

-

Perform enzymatic hydrolysis with β-glucuronidase/arylsulfatase.

-

Condition an Abs-Elut Nexus SPE cartridge with the appropriate solvent.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Perform a second SPE cleanup step using a Bond Elut Phenylboronic Acid (PBA) SPE cartridge.

-

Evaporate the final eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Salbutamol with a deuterated internal standard.

-

LC System: Agilent 1100 series or equivalent[5]

-

Column: Astec CHIROBIOTIC™ T HPLC column (3.0mm × 100mm; 5µm) or equivalent[8]

-

Mobile Phase: 5mM ammonium (B1175870) formate (B1220265) in methanol[8]

-

Flow Rate: 0.4 mL/min[8]

-

Injection Volume: 10 µL[5]

-

Mass Spectrometer: Applied Biosystems API 2000 triple quadrupole mass spectrometer or equivalent[5]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode

-

Multiple Reaction Monitoring (MRM) Transitions:

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Salbutamol-d9 as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Laboratory validation of an LC-MS/MS method for the detection of ractopamine, clenbuterol and salbutamol in bovine and swine muscle at sub-μg kg-1 regulatory limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Direct Quantification of Salbutamol in Human Urine by Means of LC-MS / MS | Semantic Scholar [semanticscholar.org]

- 7. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. latamjpharm.org [latamjpharm.org]

- 9. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard is a compound that is added to a sample in a known amount before processing and exhibits similar behavior to the analyte of interest throughout the entire analytical procedure, including sample preparation, chromatography, and ionization. Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely considered the "gold standard" for quantitative bioanalysis.[1]

Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical workflow, from extraction to detection, leading to highly accurate and precise quantification. The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, is highly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the validation of bioanalytical methods.[1][2][3]

Physicochemical Properties and the Kinetic Isotope Effect

The substitution of hydrogen (protium, ~1 amu) with its heavier, stable isotope deuterium (~2 amu) introduces subtle but significant changes in the physicochemical properties of a molecule.[1] These changes are rooted in the increased mass of deuterium.

The most notable consequence is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[1] This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway.[1] This principle is fundamental to the use of deuterated compounds in drug development to enhance metabolic stability.[1][4]

Another important phenomenon is the chromatographic isotope effect , where deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[1] This is attributed to the small differences in polarity and molecular volume arising from the C-D bond being slightly shorter and less polar than the C-H bond. While often negligible, this effect needs to be considered during method development, as significant separation between the analyte and the internal standard can lead to differential matrix effects.[3][5]

The Role of Deuterated Standards in Mitigating Matrix Effects

Matrix effects are a major challenge in LC-MS analysis, especially in complex biological matrices like plasma, urine, or tissue homogenates.[3] These effects are caused by co-eluting endogenous components of the matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[3]

Deuterated internal standards are the most effective tool for compensating for matrix effects.[3] Because they are chemically almost identical to the analyte, they co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[3] By calculating the ratio of the analyte's peak area to the deuterated internal standard's peak area, the variability caused by matrix effects is normalized, resulting in a more accurate and precise measurement of the analyte's concentration.[3]

Quantitative Performance: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated (structural analog) internal standards is well-documented in terms of improved accuracy and precision.

| Analyte | Internal Standard Type | Accuracy (% Mean Bias) | Precision (% RSD) | Key Observations |

| Kahalalide F | Analog Internal Standard | 96.8% | 8.6% | The assay with the deuterated internal standard showed a mean bias closer to the true value and a statistically significant reduction in variance.[6][7] |

| Deuterated (D8) IS | 100.3% | 7.6% | ||

| Teriflunomide | Structural Analog IS | 85.0 - 115.0% | ≤ 15.0% | The deuterated internal standard provided superior accuracy and precision, effectively compensating for matrix effects.[3] |

| Deuterated IS | 95.0 - 105.0% | ≤ 10.0% | ||

| Immunosuppressants | ||||

| Cyclosporine A | Deuterated (d12-CsA) | 95.2 - 104.5% | 3.1 - 6.2% | Across a panel of five immunosuppressive drugs, the use of their respective deuterated internal standards resulted in excellent linearity, precision, and accuracy.[8] |

| Tacrolimus | Deuterated (d3-Tacrolimus) | 96.8 - 105.1% | 4.5 - 8.1% | |

| Sirolimus | Deuterated (d3-Sirolimus) | 97.1 - 103.9% | 3.8 - 7.5% | |

| Everolimus | Deuterated (d4-Everolimus) | 95.9 - 106.3% | 4.2 - 8.9% | |

| Mycophenolic Acid | Deuterated (d3-MPA) | 98.2 - 102.7% | 2.8 - 5.6% |

Synthesis of Deuterated Standards

The preparation of high-purity deuterated compounds is crucial for their successful application. Several synthetic strategies are employed:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons with deuterium from a deuterium source, such as heavy water (D₂O) or deuterated solvents, often catalyzed by an acid, base, or a metal catalyst (e.g., palladium).[4][9]

-

Reduction with Deuterated Reagents: Aldehydes, ketones, esters, and other functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium into the molecule.[10]

-

Alkylation with Deuterated Reagents: Introducing deuterated alkyl groups using deuterated alkyl halides or other electrophiles.[10]

-

Synthesis from Deuterated Precursors: Building the target molecule from smaller, commercially available deuterated starting materials.[11]

The choice of synthetic route depends on the complexity of the target molecule, the desired position of the deuterium labels, and the required isotopic purity.

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protein Precipitation (for Plasma or Serum Samples)

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.

Materials:

-

Plasma/serum sample

-

Deuterated internal standard stock solution

-

Precipitation solvent (e.g., cold acetonitrile (B52724) with 0.1% formic acid)

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.[12]

-

Add a specific volume (e.g., 10 µL) of the deuterated internal standard stock solution to the sample.[12]

-

Vortex briefly to ensure thorough mixing.[12]

-

Add 300 µL of cold precipitation solvent to the sample.[12] The 3:1 ratio of solvent to sample is common.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.[12]

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

-

Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[6]

Solid-Phase Extraction (SPE) (for Urine or Plasma Samples)

This protocol provides a more thorough cleanup of the sample matrix compared to protein precipitation, resulting in a cleaner extract and reduced matrix effects.[12]

Materials:

-

Urine/plasma sample

-

Deuterated internal standard stock solution

-

SPE cartridges (e.g., C18, mixed-mode cation exchange)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol (B129727) in water)

-

Elution solvent (e.g., acetonitrile or methanol with modifier)

-

SPE vacuum manifold

-

Collection tubes

Procedure:

-

Sample Pre-treatment: Add a specific volume of the deuterated internal standard stock solution to the biological sample (e.g., 1 mL of urine). Vortex to mix. Depending on the analyte and matrix, a dilution or pH adjustment step may be necessary.

-

Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of the conditioning solvent (e.g., methanol) through each cartridge.[12]

-

Cartridge Equilibration: Pass 1 mL of the equilibration solvent (e.g., water) through each cartridge. Do not allow the cartridge sorbent to go dry.[12]

-

Sample Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).[12]

-

Washing: Pass 1 mL of the wash solvent through the cartridge to remove unretained interferences.[12]

-

Drying: Dry the cartridge under vacuum for a specified time (e.g., 5 minutes) to remove residual wash solvent.[12]

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.[12]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase. Transfer to an autosampler vial for analysis.

Visualization of Workflows and Concepts

The following diagrams illustrate key workflows and concepts related to the use of deuterated standards in mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. benchchem.com [benchchem.com]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 11. Deuterated Compounds [simsonpharma.com]

- 12. benchchem.com [benchchem.com]

Navigating the Nuances of Salbutamol-d9: A Technical Guide to Stability and Storage

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Salbutamol-d9, a critical deuterated internal standard in pharmacokinetic and metabolic studies. By understanding the factors that influence its stability, researchers can ensure the accuracy and reliability of their analytical data.

Salbutamol-d9, the deuterated analog of the widely used bronchodilator Salbutamol, plays a crucial role as an internal standard in quantitative bioanalysis by mass spectrometry. Its structural similarity to the analyte, with the key difference of deuterium (B1214612) labeling, allows for precise correction of variations during sample preparation and analysis. However, the very nature of this isotopic labeling necessitates careful consideration of storage and handling to prevent degradation and isotopic exchange, which could compromise analytical results.

Recommended Storage and Handling

To maintain the chemical and isotopic integrity of Salbutamol-d9, adherence to specific storage and handling protocols is essential. The following recommendations are based on best practices for deuterated standards and available data for Salbutamol.

Table 1: Recommended Storage Conditions for Salbutamol-d9

| Condition | Solid Form | In Solution |

| Long-Term Storage | -20°C in a desiccator | -80°C (for up to 6 months) or -20°C (for up to 1 month) |

| Short-Term Storage | Room temperature (for shipping, <2 weeks) | 2-8°C |

| Light Exposure | Protect from light (store in amber vials or dark) | Protect from light (use amber vials) |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) | N/A (once in solution, minimize headspace) |

| Moisture | Protect from moisture | Use anhydrous solvents where possible |

Handling Precautions:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to isotopic exchange.

-

Use calibrated equipment for all weighing and volumetric measurements.

-

Prepare solutions in a clean, dry environment, preferably under an inert atmosphere.

-

Avoid repeated freeze-thaw cycles of solutions. Aliquoting into single-use vials is recommended.

Stability Profile and Degradation Pathways

While specific quantitative stability data for Salbutamol-d9 is not extensively published, the stability of non-deuterated Salbutamol has been studied under various stress conditions. These studies provide valuable insights into the potential degradation pathways for Salbutamol-d9. The primary degradation routes for Salbutamol include oxidation and reactions in acidic or alkaline conditions.

Table 2: Summary of Salbutamol Stability and Degradation

| Stress Condition | Observed Degradation of Salbutamol | Potential Impact on Salbutamol-d9 |

| Acidic Hydrolysis | Degradation observed, particularly at elevated temperatures. | Similar degradation is expected. The rate may differ slightly due to the kinetic isotope effect. |

| Alkaline Hydrolysis | Degradation is more pronounced than in acidic conditions. | Similar degradation is expected. |

| Oxidation | Susceptible to oxidation. | Similar susceptibility is expected. |

| Thermal Stress | Degradation occurs at elevated temperatures. | Similar degradation is expected. |

| Photostability | Sensitive to light. | Similar photosensitivity is expected. |

It is crucial to note that while the degradation pathways are likely to be similar, the rate of degradation for Salbutamol-d9 may differ from that of Salbutamol due to the kinetic isotope effect. Therefore, specific stability studies on Salbutamol-d9 are highly recommended for any new formulation or analytical method.

Experimental Protocols

To ensure the reliability of analytical methods, conducting forced degradation studies is essential to identify potential degradation products and to validate the stability-indicating nature of the method. The following is a representative protocol for a forced degradation study that can be adapted for Salbutamol-d9.

Protocol: Forced Degradation Study of Salbutamol-d9

1. Objective: To investigate the degradation of Salbutamol-d9 under various stress conditions and to identify the resulting degradation products.

2. Materials:

- Salbutamol-d9 reference standard

- High-purity solvents (e.g., methanol, acetonitrile, water)

- Acids (e.g., 0.1 M HCl)

- Bases (e.g., 0.1 M NaOH)

- Oxidizing agent (e.g., 3% H₂O₂)

- Calibrated analytical balance and volumetric flasks

- pH meter

- HPLC or UHPLC system with a suitable detector (e.g., UV, MS)

- Photostability chamber

3. Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Salbutamol-d9 in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid reference standard and the stock solution to a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Photodegradation: Expose the solid reference standard and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC or UHPLC-MS method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample to identify any degradation products.

-

Determine the percentage of degradation of Salbutamol-d9 under each condition.

-

If using a mass spectrometer, characterize the structure of the major degradation products.

-

Visualizing Key Pathways and Processes

To further aid in the understanding of Salbutamol's mechanism and the experimental workflow for its stability assessment, the following diagrams are provided.

Caption: Signaling pathway of Salbutamol leading to bronchodilation.

Caption: Experimental workflow for a forced degradation study of Salbutamol-d9.

Conclusion

Ensuring the stability of Salbutamol-d9 is critical for the integrity of bioanalytical data. By adhering to the recommended storage and handling conditions, and by understanding its potential degradation pathways, researchers can minimize the risk of compromised results. While data from non-deuterated Salbutamol provides a valuable starting point, it is imperative for laboratories to perform their own stability assessments of Salbutamol-d9 in their specific matrices and analytical systems to guarantee the highest quality of research and development outcomes.

Solubility Profile of Salbutamol-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Salbutamol-d9, a deuterated analog of the short-acting β2-adrenergic receptor agonist Salbutamol (B1663637). Understanding the solubility of this compound is critical for its application as an internal standard in pharmacokinetic and metabolic studies, as well as for its use in various in vitro and in vivo research settings. This document outlines quantitative and qualitative solubility data in common laboratory solvents, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Introduction to Salbutamol-d9

Salbutamol-d9 is a stable isotope-labeled version of Salbutamol, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantification of Salbutamol in biological matrices using mass spectrometry-based methods like GC-MS or LC-MS. The physical and chemical properties of Salbutamol-d9 are very similar to those of Salbutamol, with minor differences in molecular weight.

Solubility of Salbutamol-d9

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For research applications, knowing the solubility in various solvents is essential for preparing stock solutions and conducting experiments.

The following table summarizes the available solubility data for Salbutamol-d9 and its non-deuterated counterpart, Salbutamol. It is important to note that the solubility of a deuterated compound is generally very similar to its non-deuterated form, but minor differences can exist. The data presented here has been compiled from various sources and should be considered as a guide. Experimental determination of solubility under specific laboratory conditions is always recommended.

| Solvent | Salbutamol-d9 Solubility | Salbutamol Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | ~5 mg/mL[1], ~7 mg/mL[2] | Not Specified | Hygroscopic nature of DMSO can impact solubility; using newly opened DMSO is recommended. |

| Methanol | Slightly Soluble[3] | ~50 mg/mL | Not Specified | A study on Salbutamol showed it to be highly soluble in methanol[4]. |

| Ethanol (B145695) | Not Specified | ~10 mg/mL[1], Soluble[5][6] | 25[7] | Solubility of Salbutamol increases with a higher ethanol fraction in ethanol-water mixtures[7][8]. |

| Water | Slightly Soluble[3] | Sparingly soluble[5][6], ~14.1 mg/mL[9], Freely soluble (Sulfate salt)[10] | 25[5] | The solubility of the sulfate (B86663) salt is significantly higher in water[8][10][11]. |

| Dimethylformamide (DMF) | Not Specified | ~10 mg/mL[1] | Not Specified | |

| Phosphate-Buffered Saline (PBS) pH 7.2 | Not Specified | ~5 mg/mL[1] | Not Specified |

Note on Data Variability: The solubility values presented are approximate and can vary depending on the experimental conditions such as temperature, pH, and the physical form of the solute (e.g., crystalline vs. amorphous).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound[12][13][14][15]. This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated, and the concentration of the dissolved compound represents its equilibrium solubility.

Materials and Equipment

-

Salbutamol-d9 (solid form)

-

Selected solvents (e.g., DMSO, methanol, ethanol, water)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker or other agitation device with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer

Procedure

-

Preparation:

-

Accurately weigh an excess amount of Salbutamol-d9 into a vial. The excess amount ensures that a saturated solution is formed.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-250 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. The exact time should be determined by preliminary experiments to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow it to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step is crucial to avoid including any undissolved particles in the subsequent analysis.

-

-

Sample Preparation for Analysis:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of Salbutamol-d9[16][17][18].

-

Prepare a calibration curve using standard solutions of Salbutamol-d9 of known concentrations.

-

Calculate the concentration of Salbutamol-d9 in the original saturated solution by applying the dilution factor.

-

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility. The shake-flask method described above measures thermodynamic solubility , which is the true equilibrium solubility. Kinetic solubility , on the other hand, is often measured in high-throughput screening and involves dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer. This can sometimes lead to supersaturated solutions and higher apparent solubility values[14][19]. For accurate characterization, thermodynamic solubility is preferred.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Salbutamol-d9.

Caption: Shake-Flask Method Workflow.

Conclusion

This technical guide provides essential information on the solubility of Salbutamol-d9 for researchers and drug development professionals. The provided data table offers a quick reference for solubility in common solvents, while the detailed experimental protocol for the shake-flask method serves as a practical guide for accurate solubility determination. The visual workflow further clarifies the experimental process. For critical applications, it is always recommended to experimentally verify the solubility of Salbutamol-d9 under the specific conditions of your study.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Salbutamol CAS#: 18559-94-9 [m.chemicalbook.com]

- 6. ijpba.in [ijpba.in]

- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Salbutamol Sulfate - LKT Labs [lktlabs.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. enamine.net [enamine.net]

- 15. who.int [who.int]

- 16. csfarmacie.cz [csfarmacie.cz]

- 17. Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay -Analytical Science and Technology [koreascience.kr]

- 18. eijppr.com [eijppr.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Application of Salbutamol-d9 in Pharmacokinetic Studies

Introduction

Salbutamol (B1663637) (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing therapeutic efficacy and ensuring patient safety. Salbutamol-d9, a deuterated analog of salbutamol, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative bioanalysis.[3] Its use significantly enhances the accuracy and precision of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), by correcting for variability during sample preparation and analysis.[4][5]

Pharmacokinetic Profile of Salbutamol

Salbutamol can be administered through various routes, including inhalation, oral, and intravenous methods.[6] The route of administration significantly influences its pharmacokinetic properties. Following inhalation, salbutamol acts locally on the bronchial smooth muscle, with low systemic concentrations detected after 2 to 3 hours.[1] The elimination half-life of inhaled or oral salbutamol is typically between 2.7 and 5 hours.[1]

The drug is metabolized in the liver, primarily through sulfation to form the inactive metabolite, salbutamol-4'-O-sulfate.[6][7] Both the unchanged drug and its metabolites are excreted in the urine.[1] Pharmacokinetic parameters such as total plasma clearance, elimination half-life, and volume of distribution have been determined in various studies.[8]

Application Notes: Bioanalytical Methodologies

The quantification of salbutamol in biological matrices is a key aspect of pharmacokinetic research. Salbutamol-d9 is the preferred internal standard for these assays due to its similar physicochemical properties to the unlabeled drug, ensuring it behaves almost identically during extraction and ionization, yet is distinguishable by its mass.[4][5]

Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for the determination of salbutamol in biological samples due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard like Salbutamol-d9 is considered the gold standard in quantitative bioanalysis.[4]

Sample Preparation

Various sample preparation techniques have been employed for the analysis of salbutamol in urine and other biological fluids. These include:

-

Direct Injection: For urine samples, a simple "dilute-and-shoot" approach can be used where the sample is fortified with Salbutamol-d9, diluted, and directly injected into the LC-MS/MS system.[9] This method is rapid and minimizes sample manipulation.

-

Solid-Phase Extraction (SPE): SPE is used to clean up and concentrate the analyte from complex matrices like plasma or urine.[10][11] This technique removes interfering substances, thereby reducing matrix effects and improving the reliability of the assay.

-

Liquid-Liquid Extraction (LLE): LLE is another technique used to isolate salbutamol from biological samples.[9]

Experimental Protocols

Below are detailed protocols for the quantification of salbutamol in human urine using Salbutamol-d9 as an internal standard, based on established methodologies.

Protocol 1: Direct Injection LC-MS/MS for Salbutamol in Human Urine

This protocol is adapted from a method for the rapid quantification of salbutamol in doping control samples.[9]

1. Materials and Reagents:

-

Salbutamol standard

-

Salbutamol-d9 (internal standard)

-

Deionized water

-

Methanol (LC-MS grade)

-

Formic acid

2. Standard and Internal Standard Preparation:

-

Prepare a stock solution of Salbutamol in methanol.

-

Prepare a stock solution of Salbutamol-d9 in methanol.

-

Prepare working solutions of salbutamol for calibration curves and quality control (QC) samples by serial dilution of the stock solution.

-

Prepare a working solution of Salbutamol-d9 at a fixed concentration (e.g., 500 ng/mL).[9]

3. Sample Preparation:

-

Thaw urine samples at room temperature.

-

Vortex the urine samples to ensure homogeneity.

-

Take 1 mL of each urine sample (calibrators, QCs, and unknown samples).

-

Add a specific volume of the Salbutamol-d9 working solution to each sample to achieve a final concentration of 500 ng/mL.[9]

-

Vortex the samples thoroughly.

-

Inject an aliquot (e.g., 10 µL) directly into the LC-MS/MS system.[9]

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient to separate salbutamol from matrix components.

-

Flow Rate: As recommended for the column.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both salbutamol and Salbutamol-d9.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of salbutamol to Salbutamol-d9 against the concentration of the salbutamol standards.

-

Determine the concentration of salbutamol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: SPE-LC-MS/MS for Salbutamol Enantiomers in Porcine Urine

This protocol is based on a method for the detection and quantification of salbutamol enantiomers.[10][11]

1. Materials and Reagents:

-

Salbutamol enantiomer standards

-

Salbutamol-tert-butyl-d9 (internal standard)

-

Methanol (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Abs-Elut Nexus and Bond Elut Phenylboronic Acid).[10][11]

2. Sample Preparation:

-

Hydrolyze porcine urine samples with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates.[10][11]

-

Spike the hydrolyzed samples with Salbutamol-tert-butyl-d9 as the internal standard.

-

Perform a sequential SPE cleanup, first using an Abs-Elut Nexus SPE cartridge followed by a Bond Elut Phenylboronic Acid (PBA) SPE cartridge.[10][11]

-

Elute the analytes and evaporate the eluent to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: ESI in positive mode.

-

Detection Mode: MRM.

-

MRM Transitions: Monitor specific transitions for salbutamol enantiomers and the internal standard.

-

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of salbutamol using a deuterated internal standard.

Table 1: Method Validation Parameters for Salbutamol Quantification

| Parameter | Method 1 (Direct Injection)[9] | Method 2 (SPE)[10][11] |

| Matrix | Human Urine | Porcine Urine |

| Internal Standard | Salbutamol-d6 | Salbutamol-tert-butyl-d9 |

| Linearity Range | Not specified (tested at 200, 500, 1000 ng/mL) | 0.1 - 10 ng/mL |

| Lower Limit of Detection (LOD) | 20 ng/mL | Not specified |

| Limit of Quantification (LOQ) | Not specified | 0.3 ng/mL |

| Intra-assay Precision (%RSD) | Not specified | < 5.04% |

| Inter-assay Precision (%RSD) | 14.1% (200 ng/mL), 7.1% (500 ng/mL), 4.8% (1000 ng/mL) | < 5.04% |

| Recovery (%) | Not applicable (direct injection) | 83.82% - 102.33% |

Table 2: Pharmacokinetic Parameters of Salbutamol

| Parameter | Intravenous Administration[8] | Oral Administration[8] |

| Total Plasma Clearance | 480 ± 123 ml/min | - |

| Elimination Half-life | 3.86 ± 0.83 h | - |

| Apparent Volume of Distribution | 156 ± 38 L | - |

| Systemic Availability | - | 0.50 ± 0.04 |

| Urinary Excretion (Unchanged) | 64.2 ± 7.1% | 31.8 ± 1.9% |

| Urinary Excretion (Sulfate Conjugate) | 12.0 ± 3.1% | 48.2 ± 7.3% |

| Renal Clearance | 291 ± 70 ml/min | 272 ± 38 ml/min |

Visualizations

Below are diagrams illustrating the experimental workflow for salbutamol analysis and its metabolic pathway.

Caption: Experimental workflow for the quantification of salbutamol using Salbutamol-d9.

Caption: Primary metabolic pathways of salbutamol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Salbutamol in the Management of Asthma: A Review [mdpi.com]

- 3. Salbutamol-D9 acetate Albuterol-D9 acetate - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1781417-68-2) [witega.de]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. researchgate.net [researchgate.net]

- 6. litfl.com [litfl.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Quantification of Salbutamol in Human Urine using Salbutamol-d9 Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of salbutamol (B1663637) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Salbutamol-d9 is employed as an internal standard to ensure accuracy and precision. The protocol outlines two common sample preparation techniques: a simple "dilute-and-shoot" method for rapid screening and a more comprehensive Solid-Phase Extraction (SPE) method for lower detection limits and increased specificity. This method is suitable for clinical and research applications, including pharmacokinetic studies and doping control.

Introduction

Salbutamol (Albuterol) is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Its presence and concentration in urine are monitored for therapeutic drug monitoring and to prevent its misuse in sports, where it is a prohibited substance above certain concentrations. The use of a stable isotope-labeled internal standard, such as Salbutamol-d9, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring reliable quantification. This document provides a comprehensive protocol for the analysis of salbutamol in urine by LC-MS/MS.

Experimental

Materials and Reagents

-

Salbutamol and Salbutamol-d9 standards

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

-

Human urine (blank)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC-MS/MS Conditions

The following table summarizes the typical LC-MS/MS parameters for the analysis of salbutamol.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions are monitored for the quantification and confirmation of salbutamol and its internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Salbutamol (Quantifier) | 240.2 | 148.1 | 20 |

| Salbutamol (Qualifier) | 240.2 | 166.1 | 15 |

| Salbutamol-d9 (Internal Standard) | 249.1 | 154.1 | 20 |

Note: Salbutamol-d6 is also a suitable internal standard with precursor/product ions of m/z 246/148.[1]

Protocols

Protocol 1: "Dilute-and-Shoot" Sample Preparation

This method is rapid and suitable for high-throughput screening.

-

Sample Thawing: Thaw frozen urine samples at room temperature.

-

Internal Standard Spiking: To 1 mL of urine, add a known concentration of Salbutamol-d9 internal standard solution (e.g., to a final concentration of 100 ng/mL).

-

Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer: Transfer the supernatant to an autosampler vial.

-

Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Sample Preparation

This method provides cleaner extracts and is suitable for achieving lower limits of quantification.

-

Sample Thawing and Hydrolysis (Optional): Thaw frozen urine samples. For the analysis of total salbutamol (free and conjugated), enzymatic hydrolysis with β-glucuronidase/arylsulfatase can be performed.[2]

-

Internal Standard Spiking: Spike a known volume of urine (e.g., 1 mL) with the Salbutamol-d9 internal standard.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water, followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes with a suitable solvent, such as 5% ammonia (B1221849) in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in the mobile phase (e.g., 100 µL).

-

Transfer and Injection: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

Data Presentation

Table 1: Method Validation Parameters

The following table summarizes typical performance characteristics of the LC-MS/MS method for salbutamol in urine.

| Parameter | "Dilute-and-Shoot" Method | SPE Method |

| Linearity Range | 20 - 2000 ng/mL[1] | 0.1 - 10 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Limit of Quantification (LOQ) | 20 ng/mL[1] | 0.3 ng/mL[2] |

| Intra-day Precision (%RSD) | < 15% | < 5.04%[2] |

| Inter-day Precision (%RSD) | < 15% | < 5.04%[2] |

| Accuracy/Recovery (%) | 85 - 115% | 83.82 - 102.33%[2] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Salbutamol in urine.

Caption: Role of Salbutamol-d9 in mitigating analytical variability.

References

Application of Salbutamol-d9 for Accurate Quantification of Salbutamol in Tissue Samples by LC-MS/MS

References

- 1. Determination of Salbutamol Sulfate in Rat Respiratory Tract by LC-MS/MS and Its Lung Tissue Distribution [cjph.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 4. Laboratory validation of an LC-MS/MS method for the detection of ractopamine, clenbuterol and salbutamol in bovine and swine muscle at sub-μg kg-1 regulatory limits - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chiral Separation of Salbutamol Enantiomers Using Salbutamol-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637), a widely used bronchodilator for the treatment of asthma and other respiratory diseases, is a chiral molecule existing as two enantiomers: (R)-salbutamol and (S)-salbutamol. The pharmacological activity of salbutamol resides almost exclusively in the (R)-enantiomer, which is a potent agonist of the β2-adrenergic receptor, leading to bronchodilation.[1] The (S)-enantiomer is largely inactive and has been suggested to potentially contribute to adverse effects.[1] Therefore, the stereoselective analysis of salbutamol enantiomers is crucial in pharmacokinetic, pharmacodynamic, and drug metabolism studies.

These application notes provide a detailed protocol for the chiral separation and quantification of salbutamol enantiomers in biological matrices using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Salbutamol-d9 as a stable isotope-labeled internal standard.

Pharmacological Significance of Salbutamol Enantiomers

The differential pharmacological effects of salbutamol enantiomers are attributed to their stereoselective interaction with the β2-adrenergic receptor. (R)-salbutamol is the eutomer, responsible for the therapeutic bronchodilator effects, while (S)-salbutamol is the distomer. The (R)-enantiomer has a significantly higher binding affinity for the β2-adrenergic receptor compared to the (S)-enantiomer.

Signaling Pathway of (R)-Salbutamol

The binding of (R)-salbutamol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on bronchial smooth muscle cells initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Experimental Protocol: Chiral LC-MS/MS Analysis

This protocol outlines the procedure for the extraction and analysis of (R)- and (S)-salbutamol from plasma samples.

Materials and Reagents

-

(R)-Salbutamol and (S)-Salbutamol reference standards

-

Salbutamol-d9 (Internal Standard, IS)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

Human plasma (blank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions

| Parameter | Value |

| Column | Astec CHIROBIOTIC™ T (100 x 2.1 mm, 5 µm) |

| Mobile Phase | 5 mM Ammonium formate in Methanol |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Capillary Voltage | 3.0 kV |

Table 1: Mass Spectrometry Parameters